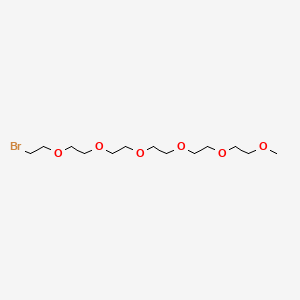

m-PEG6-Br

Beschreibung

Significance of Poly(ethylene glycol) (PEG) in Research Disciplines

PEG's significance stems from its ability to alter the physicochemical and biological properties of conjugated molecules. By attaching PEG chains, researchers can enhance the solubility of hydrophobic compounds, increase the hydrodynamic size of molecules to prolong their circulation time in the body by reducing renal clearance, and reduce aggregation thermofisher.comwikidoc.orgtechnologynetworks.com. Furthermore, PEGylation can mask molecules from the host's immune system, thereby reducing immunogenicity and antigenicity thermofisher.comwikidoc.orgwikipedia.org. These attributes have made PEG a cornerstone in fields ranging from drug delivery and bioconjugation to materials science and chemical biology chempep.comsigmaaldrich.comcd-bioparticles.netlabinsights.nl.

Historical Context of PEGylation in Advanced Research

The concept of conjugating PEG to proteins, a process known as PEGylation, was first proposed in the late 1960s with the aim of reducing the immunogenicity of recombinant proteins and extending their half-lives in the body nih.govnih.govbiochempeg.com. Pioneering research in the 1970s by Professor Frank Davis and his colleagues demonstrated the potential of PEGylation to modify proteins, leading to improved pharmacokinetics and enhanced therapeutic properties nih.govmdpi.com. This early work paved the way for the development of the first FDA-approved PEGylated protein therapeutic, ADAGEN (pegademase bovine), in 1990, used for the treatment of severe combined immunodeficiency disease (SCID) wikipedia.orgnih.govbiochempeg.commolecularcloud.org. Since this initial success, the clinical value of PEGylation has become well-established, with numerous PEGylated protein and peptide pharmaceuticals gaining market approval wikipedia.orgcreativepegworks.com.

Evolution of PEG Linker Design and Functionalization

The evolution of PEG linkers has progressed significantly since the early days of PEGylation. Initially, simple homobifunctional spacers were used, but the need for more precise and versatile conjugation strategies led to the development of monodisperse PEG linkers with defined molecular weights and specific terminal functionalities in the 1990s chempep.com. Today, PEG linkers encompass a diverse range of structures, including heterobifunctional, cleavable, and branched architectures, designed for specific applications chempep.comwikipedia.org. The introduction of various reactive groups at the termini of PEG chains allows for tailored conjugation to different molecules chempep.comwikidoc.orgmdpi.comaxispharm.com. This evolution has been crucial in enabling the sophisticated bioconjugation strategies employed in modern research.

Role of Terminal Bromide Functionality in Synthetic Chemistry

The terminal bromide functionality in compounds like m-PEG6-bromide plays a critical role in synthetic chemistry, primarily as a highly reactive leaving group for nucleophilic substitution reactions biochempeg.combroadpharm.comprecisepeg.com. The carbon-bromine bond is polar and relatively weak, making the carbon atom susceptible to attack by nucleophiles. This reactivity allows the bromide to be readily displaced by a variety of functional groups containing atoms such as nitrogen (e.g., amines), sulfur (e.g., thiols), or oxygen (e.g., alcohols, carboxylates) biochempeg.comprecisepeg.com.

In the context of PEG chemistry, the terminal bromide enables the covalent attachment of the PEG chain to a target molecule. This is particularly useful for creating conjugates where a stable ether, amine, or thioether linkage is desired. The bromide can react with primary amines to form secondary amines, with thiols to form thioethers, and with carboxylates (after activation) or alcohols to form esters or ethers, respectively. This versatility makes m-PEG6-bromide a valuable building block for introducing a PEG moiety into diverse molecular structures under relatively mild conditions. The bromide group's effectiveness as a leaving group facilitates efficient coupling reactions, which is essential for synthesizing well-defined conjugates for various applications axispharm.combroadpharm.com.

Overview of Key Research Domains Utilizing m-PEG6-bromide

m-PEG6-bromide, with its defined PEG chain length (six ethylene (B1197577) glycol units) and reactive bromide terminus, finds application in several key research domains. Its structure allows it to impart the beneficial properties of PEG, such as increased solubility and reduced immunogenicity, while the bromide group provides a handle for specific chemical modifications.

Bioconjugation and Bioactive Molecule Derivatization

A primary application of m-PEG6-bromide is in bioconjugation and the derivatization of bioactive molecules. The terminal bromide can react with nucleophilic groups present in biomolecules such as proteins, peptides, nucleotides, and small molecule drugs biochempeg.combroadpharm.com. This allows for the covalent attachment of the m-PEG6 chain to these molecules, thereby modifying their properties.

For instance, m-PEG6-bromide can be used to functionalize proteins by reacting with lysine (B10760008) residues (via their ε-amino groups) or cysteine residues (via their thiol groups, if present) mdpi.com. This PEGylation can enhance the protein's solubility, stability, and pharmacokinetic profile thermofisher.comwikidoc.org. Similarly, it can be used to attach PEG to small molecule drugs, potentially improving their solubility and altering their biodistribution technologynetworks.com. In the synthesis of antibody-drug conjugates (ADCs), PEG linkers, including those with bromide functionality, can be employed to link the antibody to the cytotoxic payload, influencing the conjugate's stability and release profile technologynetworks.combiochempeg.com. While specific detailed research findings solely focused on m-PEG6-bromide in these exact applications were not extensively detailed in the search results, the general principles of using similar m-PEG-bromide linkers in bioconjugation, including in PROTAC synthesis, are well-established axispharm.commedchemexpress.commedkoo.com.

Advanced Materials Engineering

m-PEG6-bromide is also relevant in the field of advanced materials engineering, particularly in the creation of functional materials with tailored properties. The PEG moiety contributes to the material's hydrophilicity and biocompatibility, while the reactive bromide allows for covalent incorporation into polymer networks or surface modification of materials.

PEG-based hydrogels, for example, are widely used in drug delivery and tissue engineering due to their biocompatibility and tunable properties sigmaaldrich.comnews-medical.net. While hydrogels are often formed by crosslinking reactive PEG end groups, m-PEG6-bromide could potentially be used to introduce a PEGylated component into a material through reactions with appropriate functional groups on the material's surface or within its matrix. This can modify the material's surface properties, such as reducing non-specific protein adsorption or enhancing cell compatibility labinsights.nlnews-medical.net. Although specific research findings detailing the use of m-PEG6-bromide in the direct synthesis or modification of advanced materials were not prominently featured in the search results, the broader application of PEG derivatives with reactive ends in creating hybrid materials and surface functionalization is a significant area of research labinsights.nlresearchgate.net. The bromide functionality provides a versatile handle for such modifications, enabling the creation of novel materials with enhanced performance for biomedical and other applications.

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, m-PEG6-bromide, or related bromo-PEG derivatives, can serve as versatile reagents and linkers. While PEG itself can act as a co-catalyst in certain organic reactions, such as enhancing the activity of boric acid in amidation reactions orgsyn.org, the bromide functionality on m-PEG6-bromide allows for its direct participation in synthetic transformations. The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions that can be central to the synthesis of more complex molecules. medkoo.combroadpharm.com

Bromo-PEG linkers, including those with PEG6 units, are employed in bioconjugation and PEGylation processes, often reacting with nucleophiles like thiols to form stable sulfide (B99878) bonds. precisepeg.com This type of reaction is fundamental in organic synthesis for creating conjugates with altered properties, such as increased solubility or altered pharmacokinetic profiles. While specific examples of m-PEG6-bromide directly catalyzing reactions are less commonly highlighted in the provided texts, its role as a reactive building block in the synthesis of catalysts or in reactions where a PEGylated product is desired is evident. For instance, PEG derivatives, including those with bromide or tosylate leaving groups, have been used in the preparation of PEGylated-peptide biopolymer conjugates and hydrogels. researchgate.net The ability of the bromide to undergo substitution makes m-PEG6-bromide a useful precursor for introducing the PEG6 chain into various organic scaffolds.

Research findings indicate the utility of PEG derivatives in facilitating organic transformations. For example, studies on the cross-coupling reactions of organoboron compounds with aryl or alkenyl halides, where bromide is a common leaving group, are catalyzed by palladium-phosphine complexes. orgsyn.org While m-PEG6-bromide is not the halide reactant in this specific example, the principle of bromide as a leaving group in catalyzed coupling reactions is relevant to its potential applications in organic synthesis as a component being coupled. The hydrophilic nature of the PEG chain can also influence reaction conditions and solubility of reactants and products in organic synthesis. medkoo.combroadpharm.com

Monofunctional Nature of m-PEG6-bromide as a Reactive Scaffold

A defining characteristic of m-PEG6-bromide is its monofunctional nature, possessing only one highly reactive bromide group available for chemical modification, in addition to the relatively inert methoxy (B1213986) group at the other end of the PEG chain. biochempeg.comaxispharm.com This contrasts with bifunctional PEG derivatives that have reactive groups at both termini, such as bromo-PEG6-bromide. axispharm.combroadpharm.comcreative-biolabs.com The monofunctionality of m-PEG6-bromide is crucial for controlled conjugation and synthesis, allowing for the attachment of a single PEG6 chain to a target molecule. biochempeg.com This is particularly important in applications where a specific stoichiometry of PEGylation is desired, preventing unwanted cross-linking or the formation of complex, heterogeneous mixtures.

The bromide group serves as an excellent leaving group, readily participating in nucleophilic substitution (SN2) reactions. medkoo.compolysciences.com This reactivity enables the covalent attachment of the m-PEG6 chain to molecules containing nucleophilic centers, such as amines, thiols, hydroxyls, or carboxylates. biochempeg.compolysciences.com The resulting conjugate incorporates the hydrophilic PEG6 segment, which can impart desirable properties like increased aqueous solubility, reduced aggregation, and altered pharmacokinetics. medkoo.combroadpharm.compolysciences.com

The monofunctional nature makes m-PEG6-bromide an ideal reactive scaffold for introducing a single PEG chain onto a variety of substrates, including small molecules, peptides, proteins, and nanoparticles. polysciences.com This controlled modification is essential in fields like drug delivery and bioconjugation, where precise structural definition of the conjugate is often required for optimal biological activity and reduced immunogenicity. nih.gov The ability to form a stable linkage through nucleophilic substitution with the bromide leaving group is a fundamental aspect of its utility as a monofunctional reactive scaffold. medkoo.combroadpharm.compolysciences.com

Here is a data table summarizing key properties of m-PEG6-bromide:

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₇BrO₆ | broadpharm.combiochempeg.com |

| Molecular Weight | 359.26 g/mol (approx.) | medkoo.combroadpharm.comnih.gov |

| CAS Number | 125562-29-0 | medkoo.combroadpharm.combiochempeg.com |

| Appearance | Solid powder | medkoo.com |

| Purity | Typically ≥95% or ≥98% | medkoo.combroadpharm.comaxispharm.com |

| Solubility | Soluble in DMSO | medkoo.com |

| Reactive Group | Bromide (-Br) | medkoo.combroadpharm.compolysciences.com |

| Non-reactive End | Methoxy (-OCH₃) | biochempeg.comaxispharm.com |

| PEG Units | 6 | medchemexpress.com |

Here is a data table highlighting the contrast between m-PEG6-bromide and a related bifunctional PEG:

| Feature | m-PEG6-bromide | Bromo-PEG6-bromide | Source |

| Functional Groups | Methoxy, Bromide | Bromide, Bromide | biochempeg.comaxispharm.combroadpharm.com |

| Number of Reactive Groups | 1 (Bromide) | 2 (Bromide) | biochempeg.comaxispharm.combroadpharm.com |

| Nature | Monofunctional | Bifunctional | biochempeg.comaxispharm.combroadpharm.com |

| Applications | Controlled PEGylation, Scaffold | Crosslinking, Bifunctional Linker | axispharm.compolysciences.combroadpharm.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRLIPYEIIWDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-29-0 | |

| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization Strategies of M Peg6 Bromide

Mechanism of Nucleophilic Substitution at the Bromide Terminus

The primary reaction pathway for m-PEG6-bromide involves nucleophilic substitution at the carbon atom bonded to the bromide. Given that the carbon is primary, these reactions typically proceed via an SN2 mechanism. The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (bromide ion) dalalinstitute.comchemguide.co.uklibretexts.org. This backside attack leads to an inversion of configuration at the carbon center if it is chiral dalalinstitute.comlibretexts.org. The rate of an SN2 reaction is bimolecular, depending on the concentrations of both the alkyl halide (m-PEG6-bromide) and the nucleophile libretexts.org. The bromide ion is considered a good leaving group due to its stability as an anion medkoo.comaxispharm.comdcchemicals.comdalalinstitute.comlibretexts.orglibretexts.org.

Reactivity with Thiol-Containing Nucleophiles for Sulfide (B99878) Bond Formation

Thiols (R-SH) are effective nucleophiles that readily react with alkyl halides like m-PEG6-bromide to form stable thioethers (sulfides, R-S-R') masterorganicchemistry.comlibretexts.orgbroadpharm.comaxispharm.compsu.edu. This reaction is analogous to the Williamson ether synthesis but involves a thiolate anion (RS-) as the nucleophile masterorganicchemistry.comlibretexts.org. Thiolates are generally more acidic than alcohols, and their conjugate bases are excellent nucleophiles masterorganicchemistry.com. The reaction typically involves deprotonation of the thiol with a base to generate the thiolate, followed by the SN2 attack on the alkyl bromide masterorganicchemistry.comlibretexts.org. This reaction is widely used for bioconjugation and PEGylation, allowing the attachment of PEG chains to biomolecules containing thiol groups, such as cysteine residues in proteins broadpharm.comaxispharm.combroadpharm.com.

Reaction with Amine and Alcohol Nucleophiles

Amines (R-NH2, R2NH) and alcohols (R-OH) can also act as nucleophiles in reactions with alkyl halides. Amines are generally more nucleophilic than alcohols or ethers and can react directly with alkyl halides to yield N-alkylated products libretexts.org. The reaction of primary or secondary amines with alkyl halides can lead to mixtures of products (secondary, tertiary, and even quaternary amines) due to successive alkylations libretexts.org. Alcohols, being weaker nucleophiles, typically require conversion to their more nucleophilic conjugate bases (alkoxides, R-O-) for effective reaction with alkyl halides, as seen in the Williamson ether synthesis libretexts.org. The reaction of alkoxides with alkyl bromides proceeds via an SN2 mechanism to form ethers.

Derivatization to Introduce Diverse End-Group Functionalities

The bromide terminus of m-PEG6-bromide serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution or other transformations.

Conversion to Azide (B81097) for Click Chemistry Applications

m-PEG6-bromide can be converted into m-PEG6-azide through a nucleophilic substitution reaction using an azide source, such as sodium azide. The azide group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) medchemexpress.commedchemexpress.comlumiprobe.cominterchim.fr. This reaction is highly selective, efficient, and bioorthogonal, meaning it can be performed in the presence of biological molecules without interfering with their function lumiprobe.cominterchim.fr. m-PEG6-azide can react with molecules containing alkyne groups to form a stable triazole linkage, enabling the conjugation of the m-PEG6 chain to a wide range of biomolecules and materials medchemexpress.commedchemexpress.comlumiprobe.cominterchim.fr. Strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives is another click chemistry approach that does not require a copper catalyst medchemexpress.commedchemexpress.com.

Synthesis of m-PEG6-aldehydes for Orthogonal Chemistry

While the direct synthesis of m-PEG6-aldehyde from m-PEG6-bromide is not a standard one-step nucleophilic substitution, the bromide can serve as a precursor in multi-step synthetic routes to aldehydes. One approach to synthesize PEG-aldehydes involves the reaction of PEG with allyl bromide followed by oxidation of the terminal alkene polimi.it. This highlights how the reactivity of the bromide can be utilized in synthetic strategies to arrive at different functional groups suitable for orthogonal chemistry polimi.itcreativepegworks.com. Aldehydes are reactive functional groups that can participate in various reactions, such as hydrazone formation, which is useful in bioconjugation and material science polimi.itcreativepegworks.com.

Formation of m-PEG6-mesylates and Other Leaving Group Derivatives

Although m-PEG6-bromide itself possesses a good leaving group, it can be further modified or used as a starting material to create derivatives with different or enhanced leaving group capabilities. For instance, a related compound, Bromo-PEG6-mesylate, contains both a bromide and a mesylate group, both of which can serve as leaving groups in nucleophilic substitution reactions . Mesylates (methanesulfonates, -OMs) are excellent leaving groups, often superior to halides, and are commonly prepared from alcohols by reaction with methanesulfonyl chloride libretexts.orglibretexts.orgnih.govkhanacademy.org. While m-PEG6-bromide already has a leaving group, the concept of converting a hydroxyl group to a mesylate is a common strategy in organic synthesis to activate a molecule for nucleophilic substitution libretexts.orglibretexts.orgnih.govkhanacademy.org. This principle can be applied in multi-step syntheses starting from PEG precursors to generate various activated forms.

Influence of PEG Chain Length on Reaction Kinetics and Efficiency

m-PEG6-bromide is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a methoxy (B1213986) cap at the other end. The structure includes a PEG chain with six ethylene (B1197577) glycol repeating units. The bromide functional group is recognized as a good leaving group, making m-PEG6-bromide a suitable reactant for various nucleophilic substitution reactions medkoo.combroadpharm.com. These reactions are fundamental in organic synthesis and are often employed for conjugating the PEG chain to other molecules, a process broadly known as PEGylation.

Nucleophilic substitution reactions involving primary alkyl bromides, such as the terminal bromide in m-PEG6-bromide, typically proceed via an SN2 mechanism msu.edupdx.edulibretexts.org. The SN2 pathway involves a concerted reaction where the nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the bromide. The rate of an SN2 reaction is influenced by several factors, including the nature of the nucleophile, the leaving group (bromide is a good one), the solvent, and critically, the steric environment around the carbon undergoing attack msu.edupdx.edulibretexts.org. Primary carbons, like the one attached to the bromide in m-PEG6-bromide, are generally highly reactive in SN2 reactions due to minimal steric hindrance msu.edupdx.edulibretexts.org.

The influence of the PEG chain length on the kinetics and efficiency of reactions involving the terminal bromide of m-PEGn-bromide compounds is a complex interplay of factors. While the intrinsic reactivity of the primary alkyl bromide functional group itself follows predictable SN2 principles, the attached PEG chain can affect the reaction environment and the accessibility of the reactive center.

The PEG chain imparts hydrophilicity to the molecule, increasing its solubility in aqueous media medkoo.combroadpharm.com. This can be advantageous for reactions conducted in polar or aqueous environments, potentially influencing reaction rates and efficiency by facilitating better contact between reactants.

The PEG chain length also influences the physical properties of PEG-based materials, such as flexibility, swelling ability, and the formation of crystalline phases, particularly at higher molecular weights acs.orgnih.gov. These physical properties can indirectly impact reactions carried out within or on such materials by affecting reactant diffusion and accessibility.

While the general principles of nucleophilic substitution on primary alkyl bromides apply to m-PEG6-bromide, and the PEG chain's properties like solubility and potential for steric influence are understood, detailed comparative kinetic studies specifically analyzing the reaction rates and efficiency of m-PEGn-bromides across a range of 'n' values were not prominently found in the consulted literature. Therefore, specific data tables directly comparing the reaction kinetics of m-PEG6-bromide with other m-PEGn-bromides based on experimental findings from the search results cannot be presented here.

Applications of M Peg6 Bromide in Bioconjugation and Chemical Biology

Strategies for PEGylation of Biomolecules

The versatility of m-PEG6-bromide allows for its application in the PEGylation of a wide range of biomolecules. The primary strategy for conjugation involves the reaction of the terminal bromide with a nucleophilic functional group present on the target biomolecule. This typically results in the formation of a stable covalent bond, permanently attaching the hydrophilic PEG6 chain.

Conjugation to Proteins and Peptides

The PEGylation of proteins and peptides is a well-established strategy to improve their therapeutic properties. The covalent attachment of PEG chains can shield the biomolecule from proteolytic degradation, reduce immunogenicity, and increase its hydrodynamic size, thereby extending its circulation half-life. nih.govnih.gov

The primary nucleophilic functional groups on proteins and peptides available for reaction with m-PEG6-bromide are the ε-amino group of lysine (B10760008) residues and the thiol group of cysteine residues. researchgate.net The reaction with lysine residues results in the formation of a secondary amine linkage, while reaction with cysteine residues forms a stable thioether bond. The choice of reaction conditions, such as pH, can influence the selectivity of the conjugation. For instance, at a slightly alkaline pH, the deprotonated thiol group of cysteine is a more potent nucleophile than the amino group of lysine, allowing for more site-selective modification. ox.ac.uk

Site-specific PEGylation is a critical consideration to ensure that the biological activity of the protein or peptide is retained. nih.gov By targeting specific amino acid residues that are not essential for function, the PEG chain can be attached in a controlled manner. nih.gov While direct research articles detailing the specific use of m-PEG6-bromide for protein PEGylation are not abundant in publicly available literature, its chemical properties make it a suitable reagent for such applications. The general principle of this strategy is outlined in the table below.

| Target Amino Acid | Functional Group | Resulting Linkage | Key Considerations |

|---|---|---|---|

| Lysine | ε-Amino group (-NH2) | Secondary Amine | Abundant on protein surfaces; reaction pH can influence reactivity. |

| Cysteine | Thiol group (-SH) | Thioether | Less abundant, allowing for more site-specific modification; requires a free thiol group. |

Modification of Oligonucleotides and Nucleic Acid Constructs

The modification of oligonucleotides and nucleic acid constructs with PEG chains can enhance their therapeutic potential by improving their pharmacokinetic properties and cellular uptake. nih.gov PEGylation can protect oligonucleotides from nuclease degradation and reduce their renal clearance.

For conjugation with m-PEG6-bromide, oligonucleotides are typically synthesized with a terminal amine functionality. This is often achieved by incorporating a 3'-amino-modifier or a 5'-amino-modifier during solid-phase synthesis. trilinkbiotech.combiosearchtech.com The primary amine group on the modified oligonucleotide can then act as a nucleophile, reacting with the bromide of m-PEG6-bromide to form a stable amine linkage. This strategy allows for the site-specific attachment of the PEG6 chain to either the 3' or 5' end of the oligonucleotide.

Attachment to Lipids and Lipid Nanoparticles

PEGylated lipids are crucial components in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. nih.gov The hydrophilic PEG chains on the surface of these nanoparticles create a steric barrier that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. frontiersin.org

The synthesis of PEGylated lipids using m-PEG6-bromide can be achieved by reacting it with a lipid that has a nucleophilic headgroup, such as an amine. For example, a phospholipid containing a primary amine can be conjugated with m-PEG6-bromide to form a PEGylated lipid. These PEG-lipid conjugates can then be incorporated into the lipid bilayer of liposomes or LNPs during their formulation.

Enhancing Pharmacokinetic and Pharmacodynamic Profiles of Bioactive Agents

The conjugation of m-PEG6-bromide to bioactive agents, either directly or as part of a larger delivery system, can significantly enhance their pharmacokinetic and pharmacodynamic profiles.

Modulation of Biodistribution and Circulation Time

A primary benefit of PEGylation is the extension of the circulation half-life of therapeutic molecules. researchgate.netscispace.com The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the conjugate, which reduces its renal filtration and clearance from the body. nih.gov Furthermore, the "stealth" properties conferred by the PEG layer reduce recognition by the immune system, leading to a longer circulation time. nih.gov

While specific in vivo biodistribution studies for m-PEG6-bromide conjugates are not extensively documented in publicly accessible literature, the general principles of PEGylation strongly suggest that its attachment to a bioactive agent would lead to altered biodistribution, with reduced accumulation in clearance organs like the kidneys and increased retention in the bloodstream. mdpi.comdovepress.com

Impact on Drug Release Kinetics in Delivery Systems

In the context of drug delivery systems such as nanoparticles and liposomes, the incorporation of PEGylated lipids synthesized from m-PEG6-bromide can influence the drug release kinetics. nih.gov The PEG layer on the surface of the nanoparticle can act as a barrier, modulating the diffusion of the encapsulated drug from the carrier into the surrounding environment. nih.gov

| Parameter | Effect of PEGylation with m-PEG6-bromide | Underlying Mechanism |

|---|---|---|

| Circulation Time | Increased | Increased hydrodynamic radius, reduced renal clearance, and decreased opsonization. |

| Biodistribution | Altered | Reduced accumulation in clearance organs and prolonged retention in the bloodstream. |

| Drug Release Kinetics | Modulated (typically sustained) | PEG layer acts as a diffusion barrier on the surface of drug delivery systems. |

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system for the selective degradation of target proteins. precisepeg.com A PROTAC molecule is composed of three essential parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two. nih.govaxispharm.com The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome. precisepeg.com The linker component, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC. nih.gov

m-PEG6-bromide is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs. medchemexpress.commedchemexpress.com As a linker, its primary function is to bridge the POI-binding ligand and the E3 ligase-binding ligand. axispharm.combroadpharm.com The "m-PEG6" portion of the molecule consists of a methoxy-capped chain of six ethylene (B1197577) glycol units. This PEG structure imparts several advantageous properties to the resulting PROTAC molecule.

Key characteristics endowed by the PEG component include:

Enhanced Hydrophilicity: The ethylene glycol repeats are inherently hydrophilic, which can significantly improve the aqueous solubility of the entire PROTAC molecule. precisepeg.combroadpharm.com This is often a critical factor, as many POI and E3 ligase ligands are hydrophobic, potentially limiting the molecule's bioavailability and cellular uptake. precisepeg.com

Biocompatibility: PEG is well-known for its excellent biocompatibility and low immunogenicity, making it a favorable component for therapeutic agents. precisepeg.com

Flexibility: The PEG chain is highly flexible, which can be crucial for allowing the two ligands of the PROTAC to adopt the optimal orientation required for the stable formation of the ternary complex. precisepeg.comaxispharm.com

The terminal bromide group on m-PEG6-bromide serves as a reactive handle for chemical conjugation. Bromide is an effective leaving group, facilitating nucleophilic substitution reactions to covalently attach the linker to one of the PROTAC's ligands during synthesis. broadpharm.combroadpharm.com

The design of the linker is a critical determinant of a PROTAC's success, directly influencing its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. axispharm.com The length, composition, and flexibility of the linker, such as that derived from m-PEG6-bromide, must be carefully optimized.

| Linker Design Parameter | Influence on PROTAC Activity | Rationale for m-PEG6-bromide |

| Length | Determines the distance between the POI and E3 ligase; critical for ternary complex stability and target selectivity. nih.gov | The six ethylene glycol units provide a specific, defined length that can be optimal for certain POI-E3 ligase pairs. |

| Composition | Affects solubility, cell permeability, and pharmacokinetic properties. precisepeg.comnih.gov | The PEG composition increases hydrophilicity, improving the solubility and biological compatibility of the PROTAC. broadpharm.com |

| Flexibility | Allows for optimal orientation of the two ligands to facilitate ternary complex formation. precisepeg.comaxispharm.com | The ethylene glycol backbone offers significant rotational freedom, aiding in the proper alignment of the bound proteins. |

| Attachment Points | The site of linker connection on each ligand can influence binding affinity and the geometry of the ternary complex. nih.gov | The terminal bromide allows for directed, covalent attachment to a suitable nucleophile on a ligand. broadpharm.com |

Development of Targeted Imaging Probes and Diagnostic Agents

Beyond therapeutics, bioconjugation strategies are essential for creating advanced diagnostic and imaging agents. These probes often consist of a targeting moiety, such as a monoclonal antibody, linked to a signaling molecule, like a fluorophore. nih.gov The linker plays a vital role in connecting these components without impeding the function of either part.

Monoclonal antibodies (mAbs) are highly specific targeting agents used to develop optical imaging probes for applications like surgical guidance. nih.gov These probes are constructed by conjugating a mAb to a fluorophore. The linker used in this conjugation is critical for the performance of the resulting probe.

Short PEG linkers, such as one derived from m-PEG6-bromide, are used in this context to connect the antibody to an imaging agent, for example, a near-infrared fluorophore like indocyanine green (ICG). nih.gov The PEG linker serves multiple functions:

It acts as a hydrophilic spacer, preventing the potentially hydrophobic imaging dye from causing aggregation of the antibody.

It provides spatial separation between the bulky antibody and the functional dye, ensuring that the antibody's binding affinity for its target is not compromised. nih.gov

The defined length of the PEG chain allows for precise control over the architecture of the final conjugate.

The reactive bromide terminus of m-PEG6-bromide allows for its covalent attachment to functional groups on the antibody surface, such as amine groups on lysine residues, to create a stable bioconjugate ready for diagnostic use.

Integration into Antimicrobial Peptide Conjugates

Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating drug-resistant bacteria. nih.govresearchgate.net However, their clinical application can be limited by issues such as toxicity and instability in biological environments. nih.gov Conjugating AMPs to polymers like polyethylene glycol (PEG), a process known as PEGylation, is a strategy used to overcome these limitations. nih.gov

While PEGylation can improve the stability and reduce the toxicity of AMPs, it can also sometimes decrease their antimicrobial activity by sterically hindering the peptide's interaction with bacterial membranes. nih.govnih.gov Therefore, a key consideration is to design the conjugate in a way that preserves the peptide's efficacy.

One successful strategy involves optimizing the length of the PEG chain. nih.gov Research on multi-arm PEG-AMP conjugates has shown that shortening the PEG arms can restore high antimicrobial activity, sometimes rivaling that of the free, unconjugated peptide. nih.govacs.org Shorter PEG chains appear to shield the cationic AMPs to a lesser degree, allowing for more effective interaction with bacterial targets. nih.gov

Another critical benefit of PEGylation is the protection it offers against enzymatic degradation. nih.govnih.gov Studies have demonstrated that PEGylated AMPs exhibit significantly improved resistance to proteases like trypsin and proteinase K, which would otherwise rapidly clear the peptide from the body. nih.gov This enhanced stability can lead to a more sustained therapeutic effect.

| Peptide | Organism | MIC (µM) |

| LyeTx I-bcys (unconjugated) | S. aureus | 2.0 |

| LyeTx I-bPEG (PEGylated) | S. aureus | 8.0 |

| LyeTx I-bcys (unconjugated) | E. coli | 1.0 |

| LyeTx I-bPEG (PEGylated) | E. coli | 4.0 |

| Data from microbiological assays of an antimicrobial peptide and its PEGylated form. nih.gov |

This data illustrates that while PEGylation led to a four-fold increase in the MIC, the conjugate retained potent antimicrobial activity while gaining other benefits like enhanced stability and reduced cytotoxicity. nih.gov

Applications of M Peg6 Bromide in Advanced Materials Science

Development of Hybrid Organic-Inorganic Materials

Incorporation into Perovskite Solar Cells for Performance Enhancement

Following a comprehensive review of available scientific literature, no specific research studies or data detailing the direct incorporation or application of m-PEG6-bromide in perovskite solar cells for performance enhancement were identified. The existing research on perovskite solar cells explores a wide range of additives and surface passivation agents, including various organic halides and polymers, to improve efficiency and stability. However, the role of this particular compound, m-PEG6-bromide, has not been documented in the reviewed sources. Therefore, a detailed, evidence-based discussion on this specific topic cannot be provided at this time.

Design of Functionalized Carbon Nanomaterials

The functionalization of carbon nanomaterials, such as graphene and carbon nanotubes, is a critical area of research aimed at improving their solubility, biocompatibility, and processability for various applications. The covalent attachment of polymer chains, a process known as grafting, is a key strategy to impart new properties to these materials. The compound m-PEG6-bromide can serve as a valuable reagent in this context, particularly in the functionalization of pre-activated carbon nanomaterials.

One effective strategy for the covalent functionalization of graphene involves a two-step process: bromination followed by nucleophilic substitution. In this approach, few-layer graphene sheets are first treated to introduce bromine atoms onto their surface, creating a reactive substrate (FLG-Br). This brominated graphene then serves as a precursor for subsequent reactions.

The terminal bromide in m-PEG6-bromide is a good leaving group, making the molecule suitable for nucleophilic substitution reactions. When brominated graphene (FLG-Br) is reacted with a methoxy-polyethylene glycol, which can be sourced from a molecule like m-PEG6-bromide, the m-PEG6- moiety can displace the bromine atoms on the graphene surface. This results in the covalent grafting of the m-PEG chains onto the graphene framework (FLG-PEG).

The successful grafting of m-PEG chains onto the graphene surface significantly alters its properties. The hydrophilic PEG chains enhance the dispersibility of the otherwise hydrophobic graphene sheets in various solvents. Research has demonstrated that such functionalization leads to a notable increase in the solubility of graphene derivatives. For instance, studies on mPEG-grafted graphene have reported significant improvements in dispersibility in organic solvents like acetone.

The degree of functionalization, or grafting ratio, can be quantified using techniques such as thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS). TGA measures the weight loss of the material as a function of temperature, with the decomposition of the grafted PEG chains contributing to the weight loss. XPS provides information on the elemental composition of the material's surface, confirming the presence of elements characteristic of the PEG chain (carbon and oxygen) and the reduction or absence of bromine after substitution. Raman spectroscopy is another valuable tool used to assess the structural integrity of the graphene lattice after functionalization.

The table below summarizes typical characterization data for mPEG-functionalized graphene, illustrating the impact of the grafting process.

| Characterization Technique | Parameter | Observation for mPEG-Functionalized Graphene | Significance |

| Thermogravimetric Analysis (TGA) | Grafting Ratio (GR) | Values can range from 6% to 25% | Quantifies the amount of m-PEG covalently attached to the graphene surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increased oxygen content, decreased bromine content | Confirms the successful substitution of bromine with the oxygen-rich m-PEG chains. |

| Raman Spectroscopy | ID/IG Ratio | Minimal change compared to brominated graphene | Indicates that the functionalization process does not introduce significant additional defects into the graphene basal plane. |

| Dispersibility Test | Solubility | Significantly increased in organic solvents | Demonstrates the enhanced processability of the functionalized graphene. |

By utilizing m-PEG6-bromide or similar mPEG-halide compounds, researchers can precisely engineer the surface properties of carbon nanomaterials, paving the way for their application in composites, biomedical devices, and advanced coatings where enhanced dispersion and compatibility are crucial.

Applications of M Peg6 Bromide in Catalysis and Organic Synthesis

PEG-Supported Catalysis

Polyethylene (B3416737) glycol (PEG) has been explored as a support for catalysts due to its unique properties, including solubility in various solvents, low toxicity, and the ability to create a mobile environment for catalytic species bloomtechz.com. Attaching catalytic functionalities to a PEG chain can facilitate catalyst recovery and recycling, contributing to more sustainable chemical processes nih.govresearchgate.net.

Design of Recyclable Quaternary Ammonium (B1175870) Bromide Functionalized PEG Catalysts

While specific detailed studies on the synthesis of recyclable quaternary ammonium bromide catalysts derived directly from m-PEG6-bromide are not extensively detailed in the provided search results, the concept of PEG-supported quaternary ammonium bromide catalysts for various reactions has been investigated nih.govresearchgate.net. These catalysts typically involve a quaternary ammonium bromide moiety covalently linked to a PEG chain. The bromide counterion in such structures can act as a nucleophile or co-catalyst in certain reactions nih.govresearchgate.net. The PEG support facilitates the separation and recycling of the catalyst, often through precipitation or phase separation techniques nih.govresearchgate.net. For instance, a recyclable quaternary ammonium bromide covalently bound to a higher molecular weight polyethylene glycol (PEG 6000) has been reported as an efficient catalyst nih.govresearchgate.net.

Applications in Cycloaddition Reactions (e.g., CO₂ and Aziridines)

PEG-supported quaternary ammonium bromide catalysts have demonstrated utility in cycloaddition reactions, notably in the coupling of carbon dioxide (CO₂) with aziridines to synthesize 2-oxazolidinones nih.govresearchgate.net. This reaction is significant for CO₂ utilization, converting a greenhouse gas into valuable cyclic carbamate (B1207046) products sciengine.comd-nb.info. Studies have shown that PEG-supported quaternary ammonium bromide catalysts can effectively catalyze this transformation under mild and solvent-free conditions, yielding high regioselectivity for the desired 5-aryl-2-oxazolidinones nih.govresearchgate.net. The recyclability of the PEG-supported catalyst through simple methods like centrifugation is a key advantage in these applications nih.govresearchgate.net. While the specific use of m-PEG6-bromide in the synthesis of such a catalyst for this exact reaction is not explicitly detailed, the principle of using a PEG-bromide to introduce a quaternary ammonium center for catalysis in CO₂ cycloadditions with aziridines is established for related PEG structures nih.govresearchgate.net.

Use as a Leaving Group in Multi-Step Organic Transformations

The bromide group in m-PEG6-bromide serves as a highly effective leaving group in nucleophilic substitution (SN2) reactions medkoo.combroadpharm.comcreativepegworks.comcreative-biolabs.combroadpharm.comcd-bioparticles.netaxispharm.comsciengine.comprecisepeg.comlibretexts.org. This property makes m-PEG6-bromide a valuable reagent for introducing a methoxy-capped PEG chain onto various nucleophilic substrates in multi-step organic synthesis. By reacting m-PEG6-bromide with a molecule containing a nucleophilic center (such as an amine, thiol, or alkoxide), the bromide is displaced, forming a new bond and attaching the m-PEG6 moiety to the molecule. This PEGylation can alter the physical and chemical properties of the modified molecule, such as increasing its water solubility or reducing aggregation medkoo.combloomtechz.com. This is a fundamental application in the synthesis of PEGylated compounds for diverse applications, including bioconjugation and material science axispharm.comprecisepeg.compolysciences.combiochempeg.com.

Role in Facilitating Green Chemistry Methodologies

The application of m-PEG6-bromide and related PEG-supported catalysts can align with principles of green chemistry. The use of recyclable PEG-supported catalysts reduces waste generated by traditional homogeneous catalysts that are difficult to separate from reaction mixtures nih.govresearchgate.net. Furthermore, the ability of some PEG-supported catalytic systems to operate under solvent-free or milder reaction conditions contributes to reducing the reliance on volatile organic solvents and lowering energy consumption sciengine.comnih.govresearchgate.net. The enhanced water solubility provided by the PEG chain in m-PEG6-bromide can also facilitate reactions in aqueous or biphasic systems, potentially replacing organic solvents medkoo.com.

Analytical Characterization Methodologies for M Peg6 Bromide and Its Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable insights into the chemical structure and functional groups present in m-PEG6-bromide and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group and Polymer Chain Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a widely used technique for characterizing polyethylene (B3416737) glycols (PEGs) and their conjugates, including m-PEG6-bromide. It is instrumental in determining molecular weight, assessing purity, and confirming functionalization nih.govresearchgate.net.

For m-PEG6-bromide, ¹H NMR can be used to identify and integrate signals corresponding to the protons of the methoxy (B1213986) end group (m-), the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-), and the protons adjacent to the bromide end group (-CH₂Br). Analysis of the integration ratios of these distinct proton signals allows for the determination of the average number of repeating ethylene glycol units and thus the molecular weight of the PEG chain nih.govresearchgate.net. The presence and integration of the signals corresponding to the terminal methoxy and methylene (B1212753) protons adjacent to the bromide confirm the end-group structure of m-PEG6-bromide.

In the analysis of PEG conjugates, ¹H NMR is used to confirm the successful attachment of the PEG moiety to the molecule of interest by observing the characteristic PEG signals alongside those of the conjugated molecule mdpi.comup.ac.za. For instance, the methylene protons of the PEG chain typically appear as a large peak around 3.6 ppm in ¹H NMR spectra recorded in solvents like CDCl₃ researchgate.netnih.gov. Changes in the chemical shifts or the appearance of new signals in the spectrum of the conjugate, compared to the spectra of the starting materials, indicate the formation of a new chemical bond.

Accurate interpretation of ¹H NMR spectra of functionalized PEGs requires careful consideration of ¹³C coupling, especially for larger polymers, as the ¹³C coupled ¹H peaks from the repeating units can have integrations comparable to those of the terminal groups nih.govresearchgate.net. Ignoring this coupling can lead to erroneous assignments and inaccurate molecular weight or functionalization efficiency determinations nih.govresearchgate.net. When correctly assigned, these ¹³C coupled ¹H peaks can provide more accurate information about the polymer's molecular weight and the efficacy of terminal group conjugation nih.gov.

For PEG-based deep eutectic solvents (DESs) formed with tetrabutylammonium (B224687) bromide (TBAB) and PEG-200, ¹H NMR spectroscopy has been used to characterize the synthesized DESs and evaluate the effects of hydrogen bonds formed within them nih.govrsc.org. Comparing the ¹H NMR spectra of fresh and regenerated DES showed only slight changes, indicating a stable structure rsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in m-PEG6-bromide and its conjugates. By analyzing the absorption of infrared radiation at specific wavelengths, the presence of chemical bonds and functional groups can be confirmed.

For PEG-containing systems, a prominent and analytically valuable band in the IR spectra is the C-O-C stretching vibration of the ether linkages in the PEG chain, typically observed around 1089-1114 cm⁻¹ nih.govresearchgate.netresearchgate.net. This peak is generally intense, narrow, and well-distinguished from the absorption bands of other common functional groups found in biomolecules, making it easily identifiable in the IR spectra of PEG conjugates nih.gov.

In the context of m-PEG6-bromide, IR spectroscopy would show characteristic peaks for the C-O-C stretches of the ethylene glycol units and potentially vibrations related to the C-Br bond, although the latter might be less intense or specific.

For PEG conjugates, IR spectroscopy can confirm the successful insertion of PEG-derived units into the molecule. For example, in PEGylated fibrinogen conjugates, increased peaks around 1100 cm⁻¹ revealed the insertion of PEG-derived (C-O) units researchgate.net. The emergence or disappearance of specific peaks can indicate the formation of new bonds or the reaction of functional groups. For instance, comparing the FT-IR spectra of pure PEG with a macroinitiator where hydroxyl groups were replaced with bromide groups showed the emergence of an ester carbonyl peak and the disappearance of the hydroxyl peak researchgate.net. Similarly, the presence of a characteristic stretching vibration of a C=O group around 1730 cm⁻¹ can indicate the presence of an aldehyde functional group in modified PEG derivatives polimi.it.

FTIR spectroscopy has also been used as a "reagent-free" method to determine the degree of PEGylation in biomolecules and assess the structural characteristics of bioconjugates from a single spectrum nih.gov. This method is reported to be fast, accurate, and not dependent on PEG polymerization degree or branching nih.gov.

Raman Spectroscopy for Conformational Studies of Conjugates

Raman spectroscopy, which probes molecular vibrations, can provide complementary information to IR spectroscopy and is particularly useful for studying the conformational aspects of molecules, including PEG conjugates. While IR focuses on changes in dipole moment, Raman focuses on changes in polarizability during vibration.

For PEG, characteristic Raman bands include stretching vibrations of alkyl chains observed around 2800-3000 cm⁻¹ and bands related to C-O, C-H, and O-H bonds at lower wavenumbers mdpi.comresearchgate.net. The C-O-C stretching vibrations of the PEG backbone can also be observed in Raman spectra, potentially around 1100 cm⁻¹, and the position of this peak can be used to estimate the molecular weight distribution of shorter PEG molecules researchgate.net.

Raman spectroscopy has been applied to study the conformational changes of PEG linkers and PEGylated systems. For example, Raman and UV-resonance Raman spectroscopy were used to probe the solution conformation of the extracellular domain of the human tumor necrosis factor receptor and the structural effects of an engineered PEG linker smolecule.commedkoo.commedkoo.com. Changes in Raman signals can be associated with specific types of molecular interactions and conformational transitions mdpi.com.

In the context of PEG conjugates, Raman spectroscopy can help confirm the presence of the PEG moiety and potentially provide information about its interaction with the conjugated molecule or nanoparticle surface mdpi.comtaylorandfrancis.comresearchgate.net. For instance, Raman spectroscopy was used to confirm the presence of covalently bound PEG on the surface of gold nanostructures, with a strong band around 1100 cm⁻¹ attributed to the stretching of the C-O bond taylorandfrancis.com. Studies on TiO₂ nanoparticles coated with PEG also utilized Raman spectroscopy to confirm the functionalization and observe variations in peak positions related to intermolecular interactions between PEG and the loaded drug mdpi.com.

Surface-enhanced Raman scattering (SERS) can be particularly useful for studying molecules adsorbed on metal nanoparticles, allowing for enhanced detection and conformational analysis of conjugated molecules nih.gov. SERS has been used to study pH-induced conformational changes of a drug adsorbed on lactobionic acid-conjugated PEGylated gold nanoparticles nih.gov.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass Spectrometry (MS) techniques are essential for determining the molecular weight and assessing the purity of m-PEG6-bromide and its conjugates. MS provides information on the mass-to-charge ratio (m/z) of ions, allowing for the identification of the molecular ion and potential impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often coupled with liquid chromatography (LC) for the analysis of polar molecules, including PEGs and PEGylated bioconjugates enovatia.comwalshmedicalmedia.com. ESI typically produces multiply charged ions, which can result in complex spectra, especially for larger polymers with broad molecular weight distributions researchgate.netpharmtech.com.

For smaller PEG molecules like m-PEG6-bromide (with a theoretical molecular weight of approximately 359.3 Da), ESI-MS is well-suited for determining the exact mass and assessing purity researchgate.net. High-resolution MS (HRMS), often coupled with ESI, can determine the elemental composition of small molecules and drug-linker molecules enovatia.com.

However, for larger PEGylated proteins and conjugates, the multiple charging inherent to ESI and the polydispersity of polymeric PEGs can complicate spectral interpretation and deconvolution enovatia.comwalshmedicalmedia.compharmtech.com. Techniques like charge reduction strategies or coupling with ion-mobility spectrometry can help simplify ESI spectra and improve molecular weight determination for larger PEGs and their conjugates pharmtech.comthermofisher.com. Despite these challenges, ESI-MS is increasingly used for the analysis of PEGylated proteins due to its compatibility with automated workflows and reduced sample preparation time compared to some other MS techniques walshmedicalmedia.com. LC-ESI-MS is particularly useful for analyzing complex PEGylated bioconjugates, allowing for the separation of different species before MS analysis enovatia.com.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique widely used for the analysis of polymers and larger biomolecules, including PEGs and PEGylated conjugates walshmedicalmedia.comnih.govresearchgate.net. MALDI-TOF MS typically produces singly charged ions, which often results in simpler spectra compared to ESI, making it advantageous for analyzing polymers with broad molecular weight distributions pharmtech.com.

For decades, MALDI-TOF MS has been a technique of choice for characterizing PEGylated proteins, providing information on the accurate average molecular weight and the degree of PEGylation walshmedicalmedia.comresearchgate.net. It can provide excellent information on molecular weight identification and heterogeneity, including the total amount and distribution of PEG on a protein, and even site-specific information on the PEGylation coupling site walshmedicalmedia.comresearchgate.netacs.org.

MALDI-TOF MS is suitable for analyzing PEGs of various sizes and types, including linear and branched, monodisperse and polydisperse PEGs walshmedicalmedia.com. Sample preparation for MALDI-TOF MS of PEGs typically involves dissolving the PEG in a suitable solvent and mixing it with a matrix material google.com. Different matrix systems can be evaluated to achieve the best mass spectrometric resolution google.com.

While MALDI-TOF MS is powerful for determining average molecular weight and polydispersity, its resolution may decrease with increasing molecular weight distribution of the polymer google.com. However, for PEGs with low molecular weight dispersity, MALDI-TOF MS can provide significant data google.com. For m-PEG6-bromide, with its relatively low molecular weight, MALDI-TOF MS would be effective for confirming its molecular weight and assessing its purity. MALDI-TOF MS has also been used to determine the efficiency of drug loading and reveal the stoichiometry of PEG-cargo conjugates researchgate.net.

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are fundamental for separating components within a mixture and assessing the purity of a compound. For m-PEG6-bromide and its conjugates, these methods are essential for isolating the desired product from reactants, byproducts, and impurities, as well as confirming its chemical composition and homogeneity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of PEGylated products, providing insights into their purity and integrity. pharmiweb.com HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The choice of stationary and mobile phases depends on the specific properties of the m-PEG6-bromide or its conjugate.

HPLC can be employed to assess the purity of PEG derivatives, such as PEG-carboxylic acid. rsc.org In the context of conjugates, HPLC is utilized to separate the PEGylated product from unconjugated molecules and other reaction components. Reversed-phase HPLC (RP-HPLC) has been used in methods for the quantitative analysis of PEG on nanoparticles, separating free PEG from other components after displacement or dissolution of the nanoparticles. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) offers a powerful approach for the detailed characterization of PEGylated molecules, enabling the determination of accurate molecular weight and the degree of PEGylation. nih.gov Mixed-mode HPLC stationary phases can also be applied for the analysis of various compounds, including those containing bromide ions, by utilizing multiple separation mechanisms simultaneously. helixchrom.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a primary technique for characterizing the molecular weight distribution of polymers, including polyethylene glycols (PEGs). researchgate.netchromatographyonline.com GPC separates molecules based primarily on their hydrodynamic volume or size in solution. pharmiweb.comresearchgate.netlcms.cz This is particularly important for polymers like PEG, where the molecular weight and its distribution can significantly influence the physical and biological properties of the molecule and its conjugates. researchgate.netrsc.org

GPC/SEC is considered a powerful and versatile analytical technique for understanding and predicting polymer performance. researchgate.net It provides the complete molecular weight distribution of a polymer sample, which is crucial for polymer characterization. researchgate.net For water-soluble polymers such as PEGs, aqueous GPC is employed, using water-based eluents and appropriate columns designed for hydrophilic compounds. researchgate.netchromatographyonline.comlcms.cz Poly(ethylene oxides) and pullulans are commonly used as standards in aqueous GPC for calibrating the molecular weight separation. researchgate.netlcms.cz While SEC is effective for separating molecules by size, it may be less sensitive to small changes in molecular weight resulting from the conjugation of small anchoring moieties, making techniques like NMR more suitable for quantifying functionalization in such cases. acs.org

Advanced Methodologies for Characterizing Conjugation Efficacy

Beyond basic purity and molecular weight analysis, advanced methodologies are necessary to fully characterize the efficacy of the conjugation reaction between m-PEG6-bromide and a target molecule. This involves quantifying the extent of functionalization and assessing the stability of the linker within the resulting conjugate.

Quantitative Analysis of Functionalization Degree

Quantifying the amount of PEG attached to a molecule, or the degree of functionalization, is a critical aspect of characterizing PEG conjugates. nih.gov Several techniques can be employed for this quantitative analysis.

Spectrophotometric methods, utilizing reagents like I2/KI or Fe(SCN)3, can interact with PEG to produce colored compounds, allowing for the quantification of PEG content through the measurement of these colored species by spectrophotometry. rsc.org This method is noted for its simple operation, low equipment cost, and high sensitivity. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a robust method for quantitative analysis. researchgate.netrsc.orgacs.org The peak area in an NMR spectrum is proportional to the number of protons of the substance being measured, allowing for the determination of PEG density on surfaces or the yield of PEG functionalization. rsc.orgacs.org Quantitative 1H NMR spectroscopy (qNMR) can be used to quantify the amount of PEG ligands present in solution. researchgate.net Careful analysis of 1H NMR spectra, considering factors like 1H–13C coupling, is important for accurate quantification of PEG functionalization, especially for larger polymers. acs.org

Aqueous two-phase systems can also provide a quantitative measure for the degree of modification based on the partition coefficient of the PEG-conjugate in the system. nih.gov A linear relationship between the logarithm of the partition coefficient and the number of PEG chains has been observed in some cases. nih.gov

Thermogravimetric analysis (TGA) is another precise thermal analysis method that can be used to determine the amount of PEG on a surface by measuring the weight loss associated with PEG degradation over a specific temperature range. rsc.org

Techniques for Assessing Linker Integrity in Conjugates

The stability of conjugates is influenced by the presence and configuration of the PEG unit and the nature of the bond between the linker and the molecule. researchgate.net Analytical techniques used for the comprehensive characterization of conjugates, including HPLC and Mass Spectrometry (MS), can indirectly provide information about linker integrity. Deviations in expected molecular weight or the presence of degradation products observable by these methods could indicate linker cleavage or modification. The stability of the linker-drug bond is a critical consideration in the design and evaluation of conjugates like ADCs. mdpi.com The use of non-biodegradable linkers in PEG-drug conjugates has been explored to maintain conjugate stability. reading.ac.uk

Further research and specific analytical method development would be required for a detailed assessment of the m-PEG6-bromide linker integrity within various types of conjugates under different conditions.

Future Directions and Emerging Research Avenues for M Peg6 Bromide

Development of Novel Reaction Chemistries for Bromide Functionalization

Future research will likely focus on developing more efficient, selective, and environmentally friendly reaction chemistries for the functionalization of the bromide group in m-PEG6-bromide. While nucleophilic substitution is a common reaction, exploring alternative or enhanced catalytic methods could lead to milder reaction conditions, improved yields, and greater control over the resulting conjugate structure. This could involve investigating novel catalysts, optimizing reaction parameters, or developing protecting group strategies that are more compatible with sensitive molecules. The aim is to broaden the scope of molecules that can be effectively conjugated with m-PEG6-bromide, enabling the creation of more complex and precisely defined structures for various applications.

Expansion into New Therapeutic Modalities and Biomedical Applications

The hydrophilic nature of the PEG chain makes m-PEG6-bromide attractive for biomedical applications by enhancing solubility and potentially improving pharmacokinetic profiles of conjugated molecules. broadpharm.com Future research is expected to explore its integration into emerging therapeutic modalities beyond traditional drug delivery, such as in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degradation strategies, where PEG linkers play a crucial role in connecting ligands for E3 ubiquitin ligases and target proteins. glpbio.commedchemexpress.comglpbio.com Its use in developing novel drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs and facilitating targeted therapies with controlled release, is also a promising avenue. Furthermore, research may extend to utilizing m-PEG6-bromide in the creation of advanced biomaterials for tissue engineering or regenerative medicine, where precise functionalization is key.

Integration into Smart Materials and Responsive Systems

The incorporation of PEG derivatives into smart materials and responsive systems is an active area of research. snf.chmdpi.comkeaipublishing.comresearchgate.net Future work could involve utilizing m-PEG6-bromide to introduce responsive elements into polymeric structures or hydrogels. By conjugating the bromide group to molecules that undergo changes in response to specific stimuli (e.g., temperature, pH, light, or biological cues), researchers could develop materials with tunable properties for applications such as controlled release systems, biosensors, or dynamic scaffolds. mdpi.comkeaipublishing.com The PEG chain's ability to modulate material properties like swelling behavior and biocompatibility would be central to these developments.

Advanced Catalytic Applications and Sustainable Chemical Processes

While PEG itself has been explored in catalytic applications, particularly in phase-transfer catalysis, the specific utility of m-PEG6-bromide in this domain warrants further investigation. fzgxjckxxb.commdpi.com Future research could explore the potential of m-PEG6-bromide as a component in novel catalytic systems, possibly by functionalizing the bromide group with catalytic moieties. Given the increasing emphasis on sustainable chemistry, exploring its use in environmentally benign catalytic processes, perhaps in aqueous media facilitated by the PEG chain, could be a significant research direction. fzgxjckxxb.commdpi.comscispace.comtudelft.nlresearchgate.net

Refined Analytical Approaches for Complex Conjugates

As m-PEG6-bromide is used to create increasingly complex conjugates, the development of refined analytical techniques for their characterization is crucial. Future research will likely focus on advancing mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography techniques (such as HPLC and UPC²-MS/MS) to accurately identify, quantify, and characterize m-PEG6-bromide conjugates. rsc.orgresearchgate.net This includes developing methods to assess the purity, molecular weight distribution (especially for polydisperse PEG), and the precise location and integrity of the conjugated molecule. researchgate.netacs.org Techniques for analyzing conjugates in complex biological matrices will be particularly important for biomedical applications. researchgate.net

Computational Modeling and Simulation of m-PEG6-bromide Interactions

Computational modeling and simulation can provide valuable insights into the behavior of m-PEG6-bromide and its conjugates at the molecular level. srce.hrfrontiersin.orgmygermanuniversity.comroutledge.com Future research could utilize techniques such as molecular dynamics (MD) simulations to study the conformation of the PEG chain, its interactions with solvents and other molecules, and the dynamics of the bromide functional group. srce.hr This can help predict the reactivity of the bromide, understand the properties of m-PEG6-bromide in different environments, and guide the design of new conjugates with desired characteristics. Computational approaches can also be used to model the behavior of m-PEG6-bromide conjugates in biological systems, aiding in the rational design of drug delivery systems or biomaterials. srce.hr

Q & A

Q. What advanced techniques are recommended for tracking m-PEG6-bromide’s cellular uptake and intracellular trafficking?

- Methodological Answer : Label the compound with fluorophores (e.g., Cy5) or quantum dots. Use confocal microscopy or flow cytometry for real-time tracking. Validate localization with subcellular fractionation and mass spectrometry imaging .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Follow triangulation by combining experimental replication, computational modeling, and cross-disciplinary validation .

- Ethical and Safety Compliance : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .

- Literature Review : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.